molecular formula C18H15BrO2 B5808735 [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol

[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol

Cat. No.: B5808735
M. Wt: 343.2 g/mol
InChI Key: BWEICWLGPDXISC-UHFFFAOYSA-N
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Description

[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol is an organic compound that features a bromine atom, a naphthalene ring, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol typically involves the following steps:

    Methoxylation: The methoxylation of the phenyl ring can be carried out using sodium methoxide (NaOCH3) or potassium methoxide (KOCH3) in methanol as the solvent.

    Naphthylation: The attachment of the naphthalene ring to the phenyl ring can be achieved through a Friedel-Crafts alkylation reaction using naphthalene and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The final step involves the reduction of the intermediate compound to form the methanol group, which can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol involves its interaction with specific molecular targets. The bromine atom and naphthalene ring can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    [3-bromo-4-(phenylmethoxy)phenyl]methanol: Lacks the naphthalene ring, which may affect its chemical and biological properties.

    [3-chloro-4-(naphthalen-1-ylmethoxy)phenyl]methanol: Contains a chlorine atom instead of a bromine atom, which can influence its reactivity and interactions.

    [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]ethanol: Contains an ethanol group instead of a methanol group, which may affect its solubility and reactivity.

Uniqueness

The presence of both the bromine atom and the naphthalene ring in [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol makes it unique compared to similar compounds

Properties

IUPAC Name

[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-10,20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEICWLGPDXISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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